Structural Basis for Differentiation: Absence of the Nitro Pharmacophore vs. Furazolidone
2-Oxazolidinone, 3-(furfurylideneamino)- (CAS 6270-33-3) differs from furazolidone (CAS 67-45-8) by the formal replacement of the 5-nitro group on the furan ring with a hydrogen atom [1]. This single-point structural change reduces the molecular weight from 225.16 Da (furazolidone, C8H7N3O5) to 180.16 Da (target, C8H8N2O3), a 45 Da mass decrement that eliminates the electron-withdrawing nitro pharmacophore essential for nitroreductase-mediated bioactivation [2]. The computed partition coefficient shifts accordingly: XLogP3 = -0.2 for the target compound versus XLogP3 = 0.1 for furazolidone, reflecting increased polarity upon nitro removal [1][3]. The topological polar surface area decreases from 101 Ų (furazolidone) to 55 Ų (target), and the hydrogen bond acceptor count drops from 7 to 4, consistent with loss of the two nitro oxygen atoms [1][3].
| Evidence Dimension | Molecular weight, elemental composition, XLogP3, TPSA, HBA count |
|---|---|
| Target Compound Data | MW 180.16 Da; C8H8N2O3; XLogP3 = -0.2; TPSA = 55 Ų; HBA = 4; HBD = 0 |
| Comparator Or Baseline | Furazolidone (CAS 67-45-8): MW 225.16 Da; C8H7N3O5; XLogP3 = 0.1; TPSA = 101 Ų; HBA = 7; HBD = 0 |
| Quantified Difference | ΔMW = -45 Da; ΔXLogP3 = -0.3; ΔTPSA = -46 Ų; ΔHBA = -3 |
| Conditions | Computed descriptors from PubChem (PubChem release 2021.10.14); XLogP3 3.0, Cactvs 3.4.8.18 |
Why This Matters
The absence of the nitro group defines this compound as a non-nitrofuran, meaning it cannot serve as a direct substitute for furazolidone in antibacterial assays but offers a nitro-free scaffold for derivatization or a negative control in genotoxicity studies.
- [1] PubChem. Dinitrofurazolidone (CID 9576143). Computed Properties. National Library of Medicine. View Source
- [2] Martindale: The Complete Drug Reference. Furazolidone monograph. Mechanism of action section. View Source
- [3] PubChem. Furazolidone (CID 5323714). Computed Properties. National Library of Medicine. View Source
